![molecular formula C8H9N5 B12927083 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine CAS No. 90223-58-8](/img/structure/B12927083.png)
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their unique physicochemical properties, including weak basicity, high dipole moment, and robust hydrogen-bonding capacity . These properties make them valuable in various fields, including medicinal chemistry and drug discovery .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine typically involves the condensation of appropriate hydrazine derivatives with pyridazine precursors. One common method involves the reaction of 8-methylpyrido[2,3-d]pyridazine with hydrazine hydrate under reflux conditions . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is isolated through crystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound . Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Substitution reactions, particularly nucleophilic substitution, can occur at the hydrazinyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative with a keto group, known for its broad spectrum of biological activities.
Pyrimidine: Another diazine with nitrogen atoms at positions 1 and 3.
Uniqueness
5-Hydrazinyl-8-methylpyrido[2,3-d]pyridazine is unique due to its specific substitution pattern and hydrazinyl group, which confer distinct chemical reactivity and biological activity . Its ability to form hydrogen bonds and participate in various chemical reactions makes it a valuable compound in research and industrial applications .
Eigenschaften
CAS-Nummer |
90223-58-8 |
|---|---|
Molekularformel |
C8H9N5 |
Molekulargewicht |
175.19 g/mol |
IUPAC-Name |
(8-methylpyrido[2,3-d]pyridazin-5-yl)hydrazine |
InChI |
InChI=1S/C8H9N5/c1-5-7-6(3-2-4-10-7)8(11-9)13-12-5/h2-4H,9H2,1H3,(H,11,13) |
InChI-Schlüssel |
RBRDDTSGRGDOBN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C2C(=C(N=N1)NN)C=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



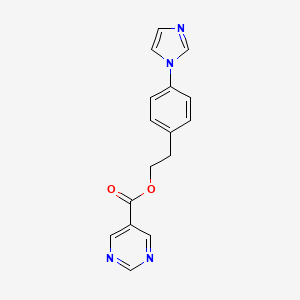
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
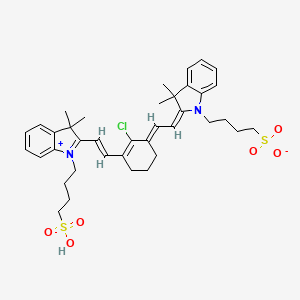
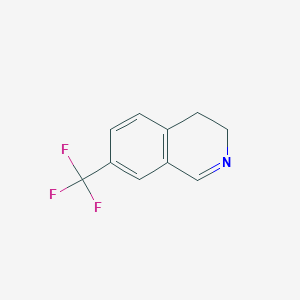
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
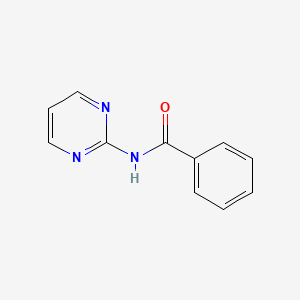
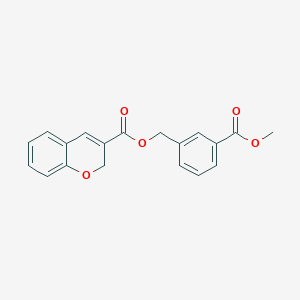
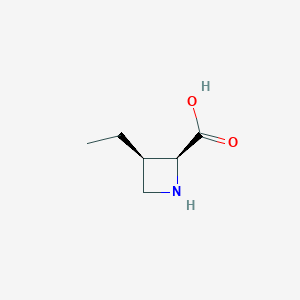

![2-Amino-4-hydroxy-6-[2-naphthylsulfinyl]quinazoline](/img/structure/B12927040.png)

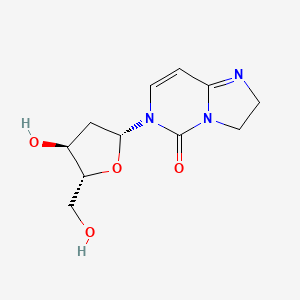
![[(2S)-morpholin-2-yl]methanamine](/img/structure/B12927061.png)
